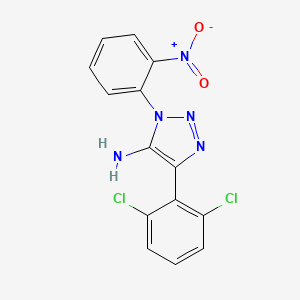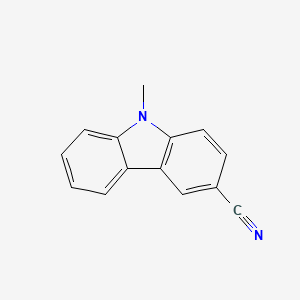![molecular formula C17H20NO5P B14359481 Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate CAS No. 90906-96-0](/img/structure/B14359481.png)
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety This specific compound features a phenyl group substituted with a phenoxycarbonylamino group and a diethyl phosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate can be achieved through several methods. One common approach involves the reaction of 4-aminophenyl diethyl phosphonate with phenyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid byproduct.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compound in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphonate groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
科学研究应用
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Industry: The compound is used in the development of corrosion inhibitors, flame retardants, and other industrial chemicals
作用机制
The mechanism of action of diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phenoxycarbonylamino group can form hydrogen bonds or other interactions with active sites, while the phosphonate group can mimic phosphate groups in biological systems. This allows the compound to inhibit enzyme activity or modulate biological pathways.
相似化合物的比较
Similar Compounds
- Diethyl {4-(dimethylamino)phenylmethyl}phosphonate
- Diethyl {4-(chlorophenyl)aminomethyl}phosphonate
- Diethyl {4-(methoxyphenyl)aminomethyl}phosphonate
Uniqueness
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxycarbonylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
90906-96-0 |
|---|---|
分子式 |
C17H20NO5P |
分子量 |
349.32 g/mol |
IUPAC 名称 |
phenyl N-(4-diethoxyphosphorylphenyl)carbamate |
InChI |
InChI=1S/C17H20NO5P/c1-3-21-24(20,22-4-2)16-12-10-14(11-13-16)18-17(19)23-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,18,19) |
InChI 键 |
NJGGNXITADZNLX-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)







